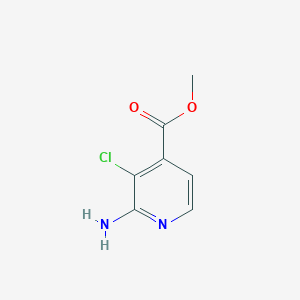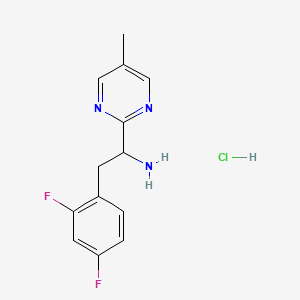
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of amine hydrochlorides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethanamine Backbone: Starting with a suitable precursor, such as 2,4-difluorobenzene, the ethanamine backbone can be constructed through a series of reactions including halogenation, nucleophilic substitution, and amination.
Introduction of the Pyrimidinyl Group: The 5-methylpyrimidin-2-yl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine: The free amine form without the hydrochloride salt.
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-ol: The corresponding alcohol derivative.
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one: The corresponding ketone derivative.
Uniqueness
The presence of both the difluorophenyl and methylpyrimidinyl groups in 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride imparts unique chemical properties, such as enhanced stability and specific biological activity, distinguishing it from similar compounds.
属性
分子式 |
C13H14ClF2N3 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H13F2N3.ClH/c1-8-6-17-13(18-7-8)12(16)4-9-2-3-10(14)5-11(9)15;/h2-3,5-7,12H,4,16H2,1H3;1H |
InChI 键 |
CRZZFKZHMZGSAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



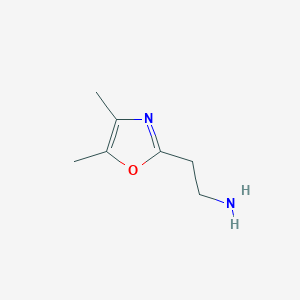

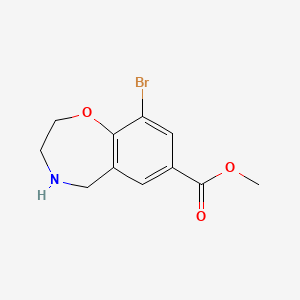
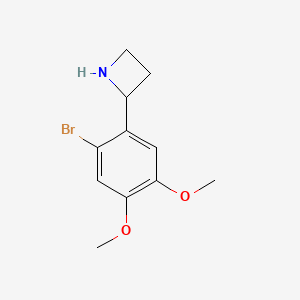

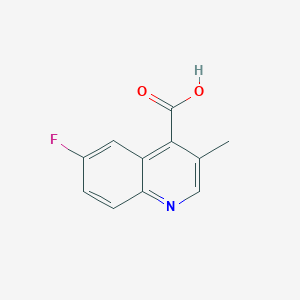


amino]valeric acid](/img/structure/B13544282.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)

